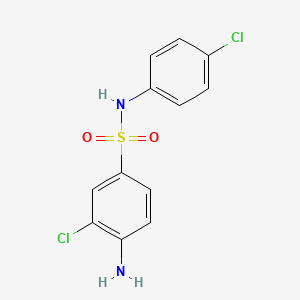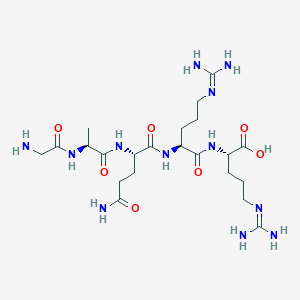![molecular formula C17H18O B12599681 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene CAS No. 648433-49-2](/img/structure/B12599681.png)
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-2-yne-1-ol and hept-1-en-5-yne.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzene derivative under an inert atmosphere to prevent oxidation.
Catalysts: Catalysts like palladium or copper may be used to facilitate the coupling reactions, ensuring high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-ylbenzene: Similar structure but lacks the hept-1-en-5-yn-4-yl group.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Contains a prop-2-yn-1-yloxy group instead of but-2-yn-1-yl.
N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: Contains a but-3-yn-1-yl group but has different substituents.
Uniqueness
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is unique due to the presence of both alkyne and alkene groups attached to the benzene ring, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
648433-49-2 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-but-2-ynoxy-2-hept-1-en-5-yn-4-ylbenzene |
InChI |
InChI=1S/C17H18O/c1-4-7-14-18-17-13-9-8-12-16(17)15(10-5-2)11-6-3/h5,8-9,12-13,15H,2,10,14H2,1,3H3 |
Clé InChI |
NIERIGBIFNCLHS-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOC1=CC=CC=C1C(CC=C)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)


![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
